molecular formula C10H20N8O18-2 B13760040 N,N,N',N'-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate CAS No. 49776-32-1

N,N,N',N'-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate

Cat. No.: B13760040
CAS No.: 49776-32-1
M. Wt: 540.31 g/mol
InChI Key: YVWDMZIERGENLP-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate is a chemical compound with the molecular formula C10H22N8O18 It is known for its unique structure, which includes multiple nitrooxy groups attached to an ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate typically involves the reaction of ethylenediamine with 2-chloroethyl nitrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations. Advanced purification techniques, such as chromatography, may be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate undergoes various chemical reactions, including:

    Oxidation: The nitrooxy groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The nitrooxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate involves its interaction with molecular targets through its nitrooxy groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules or materials. The pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Similar structure but with hydroxy groups instead of nitrooxy groups.

    N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains hydroxypropyl groups, used in different applications such as catalysts and complexing agents.

Uniqueness

N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate is unique due to its multiple nitrooxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in advanced material production highlight its versatility compared to similar compounds.

Properties

CAS No.

49776-32-1

Molecular Formula

C10H20N8O18-2

Molecular Weight

540.31 g/mol

IUPAC Name

2-[2-[bis(2-nitrooxyethyl)amino]ethyl-(2-nitrooxyethyl)amino]ethyl nitrate;dinitrate

InChI

InChI=1S/C10H20N6O12.2NO3/c17-13(18)25-7-3-11(4-8-26-14(19)20)1-2-12(5-9-27-15(21)22)6-10-28-16(23)24;2*2-1(3)4/h1-10H2;;/q;2*-1

InChI Key

YVWDMZIERGENLP-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCO[N+](=O)[O-])CCO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Origin of Product

United States

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